molecular formula C15H22Cl2N2O4 B15296984 (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride

(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride

Cat. No.: B15296984
M. Wt: 365.2 g/mol
InChI Key: RTDUVDJJDKAKDB-CZEFNJPISA-N
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Description

(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxy-dimethoxyphenyl group and a piperazinyl prop-2-en-1-one moiety. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride typically involves a multi-step process. One common method includes the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with piperazine in the presence of a base, followed by the addition of a suitable acylating agent to form the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the piperazinyl moiety can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one
  • (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
  • (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(morpholin-1-yl)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H22Cl2N2O4

Molecular Weight

365.2 g/mol

IUPAC Name

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-piperazin-1-ylprop-2-en-1-one;dihydrochloride

InChI

InChI=1S/C15H20N2O4.2ClH/c1-20-12-9-11(10-13(21-2)15(12)19)3-4-14(18)17-7-5-16-6-8-17;;/h3-4,9-10,16,19H,5-8H2,1-2H3;2*1H/b4-3+;;

InChI Key

RTDUVDJJDKAKDB-CZEFNJPISA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCNCC2.Cl.Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCNCC2.Cl.Cl

Origin of Product

United States

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